molecular formula C9H5ClN2O2 B1273086 1-(2-chloro-3-pyridyl)-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 278610-39-2

1-(2-chloro-3-pyridyl)-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No. B1273086
M. Wt: 208.6 g/mol
InChI Key: JVJJPDZQLVCNFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2-chloro-3-pyridyl)-2,5-dihydro-1H-pyrrole-2,5-dione is a derivative of 1H-pyrrole-2,5-dione, which is a five-membered nitrogen heterocycle with reactive carbonyl groups. This class of compounds is known for its significant chemical stability and reactivity, making it a valuable scaffold in the synthesis of biologically active substances. The presence of a chloro-pyridyl substituent suggests potential for increased reactivity and interaction with other chemical entities due to the electron-withdrawing nature of the chlorine atom and the aromatic pyridine ring.

Synthesis Analysis

The synthesis of 1H-pyrrole-2,5-dione derivatives, such as those mentioned in the provided papers, typically involves the formation of the pyrrole ring followed by functionalization at the appropriate positions. While the exact synthesis of 1-(2-chloro-3-pyridyl)-2,5-dihydro-1H-pyrrole-2,5-dione is not detailed in the provided papers, similar compounds have been synthesized through multi-component reactions involving acylpyruvic acid ethers, aromatic aldehydes, and amino acids in solvents like dioxane . The structure of these compounds is usually confirmed using spectroscopic methods such as IR and NMR .

Molecular Structure Analysis

The molecular structure of 1H-pyrrole-2,5-dione derivatives is characterized by a conjugated system that includes the pyrrole ring and the carbonyl groups. This conjugation contributes to the stability of the molecule and its electronic properties. The chloro-pyridyl group in 1-(2-chloro-3-pyridyl)-2,5-dihydro-1H-pyrrole-2,5-dione would add to this conjugated system, potentially affecting the electron distribution and reactivity of the molecule.

Chemical Reactions Analysis

1H-pyrrole-2,5-dione derivatives are known to participate in various chemical reactions due to the highly reactive carbonyl group. They can react with nucleophilic reagents, leading to the formation of condensed systems and various biologically active substances . The presence of the chloro-pyridyl group could influence these reactions by altering the electron density and reactivity of the carbonyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrole-2,5-dione derivatives are influenced by their molecular structure. The conjugated system and the presence of electronegative substituents like chlorine can affect properties such as reduction potentials and electron acceptor capabilities . These compounds can also exhibit different forms, such as the enol form, which can be confirmed by spectroscopic data and chemical reactions with specific reagents . The adsorption and interaction of these molecules with metal surfaces, as seen in corrosion inhibition studies, are indicative of their surface-active properties and potential applications in material science .

Scientific Research Applications

Corrosion Inhibition

1-(2-chloro-3-pyridyl)-2,5-dihydro-1H-pyrrole-2,5-dione derivatives have been identified as effective organic inhibitors for carbon steel corrosion in acidic environments. These derivatives demonstrate a high inhibition efficiency, which increases with concentration. Their adsorption on steel surfaces suggests a chemisorption process, supported by thermodynamic data and XPS analysis. Density Functional Theory (DFT) studies also confirm the relationship between their molecular structures and inhibition efficiencies (Zarrouk et al., 2015).

Luminescent Polymer Development

The compound is used in the synthesis of polymers with strong fluorescence properties. Polymers containing this derivative in their main chain exhibit high solubility in organic solvents and demonstrate significant fluorescence with substantial Stokes shifts and quantum yield. These characteristics make them suitable for applications in optoelectronics and as luminescent materials (Zhang & Tieke, 2008).

Photoluminescent Conjugated Polymers

Another application is in the development of photoluminescent conjugated polymers. These polymers, which incorporate this derivative and 1,4-phenylene units, are synthesized using palladium-catalyzed aryl-aryl coupling. They are soluble, exhibit strong photoluminescence, and have higher photochemical stability than similar polymers. This makes them potentially useful in electronic applications (Beyerlein & Tieke, 2000).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and its potential effects on the human body. As with all chemicals, appropriate safety precautions should be taken when handling this compound.


Future Directions

The future directions for research on this compound would depend on its intended applications. If it’s a potential drug, future research could focus on testing its efficacy and safety in preclinical and clinical trials. If it’s a new reagent for chemical synthesis, future research could explore its utility in various reactions.


Please note that this is a general analysis based on the structure of the compound and common reactions of similar compounds. For a more detailed and accurate analysis, more specific information would be needed.


properties

IUPAC Name

1-(2-chloropyridin-3-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-9-6(2-1-5-11-9)12-7(13)3-4-8(12)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJJPDZQLVCNFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381733
Record name 1-(2-Chloropyridin-3-yl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloro-3-pyridyl)-2,5-dihydro-1H-pyrrole-2,5-dione

CAS RN

278610-39-2
Record name 1-(2-Chloropyridin-3-yl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.